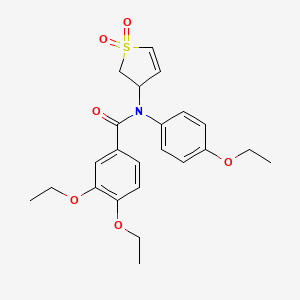

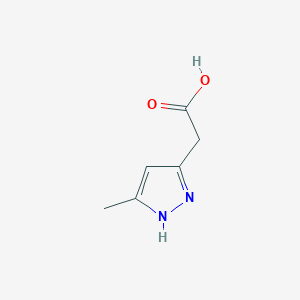

![molecular formula C13H14N2OS B2825952 2-(thiolan-3-yloxy)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile CAS No. 2199131-75-2](/img/structure/B2825952.png)

2-(thiolan-3-yloxy)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(thiolan-3-yloxy)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . It also has a thiolane group, which is a sulfur-containing four-membered ring, and a nitrile group, which consists of a carbon triple-bonded to a nitrogen .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine ring, thiolane group, and nitrile group would all contribute to its overall structure .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions take place. The pyridine ring, for example, is aromatic and relatively stable, but can undergo electrophilic substitution reactions . The nitrile group can undergo various reactions, including hydrolysis, reduction, and addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrile group could increase its polarity, potentially affecting its solubility in different solvents .Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Thiopyrano and Pyrido Furo Pyrimidines : The compound has been utilized in the synthesis of thiopyrano and pyrido furo pyrimidines, contributing to the development of novel heterocyclic systems with potential chemical applications (Ahmed & Ameen, 2010).

Formation of Novel Heterocyclic Systems : It serves as a precursor in reactions leading to the formation of unique heterocyclic systems like pyrano[4'',3'',2'':4',5']chromeno[2',3':4,5]thieno[2,3-b]pyridine (Bondarenko et al., 2016).

Applications in Drug Research

Inhibitors of SARS CoV-2 RdRp : Derivatives of this compound have been synthesized and analyzed for their potential as inhibitors of SARS CoV-2 RdRp, indicating a significant role in antiviral drug research (Venkateshan et al., 2020).

Antibacterial Activity : Certain derivatives have shown promising antibacterial activity, suggesting potential applications in the development of new antimicrobial agents (Bogdanowicz et al., 2013).

Advancements in Molecular Structure Analysis

Structural Analysis : The compound has been instrumental in the structural analysis of various heterocyclic compounds, aiding in the understanding of molecular configurations and interactions (Moustafa & Girgis, 2007).

Spectroscopic Studies : It has been used in spectroscopic studies to explore molecular properties and interactions, contributing significantly to the field of molecular spectroscopy (Tranfić et al., 2011).

Miscellaneous Applications

Development of Ligands : The compound has been involved in the synthesis and study of ligands for metal complexes, providing insights into metal-ligand interactions and coordination chemistry (Lobana et al., 1998).

Polyheterocyclic Synthesis : It plays a role in the polyheterocyclic synthesis, aiding in the creation of complex molecular structures with varied applications (Elneairy et al., 2006).

Future Directions

Mechanism of Action

Target of Action

Similar compounds, such as pyridine derivatives, have been reported to possess various pharmacological activities . They have been found to exhibit antitumor activity against liver carcinoma cell line (HEPG2) .

Biochemical Pathways

Similar compounds have been reported to affect the ras–mek–erk, plcg, and pi3k–akt signaling pathways . These pathways are involved in regulating cell proliferation, migration, and angiogenesis .

Result of Action

Similar compounds have been reported to exhibit cytotoxic properties against tumor cells .

properties

IUPAC Name |

2-(thiolan-3-yloxy)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2OS/c14-7-10-6-9-2-1-3-12(9)15-13(10)16-11-4-5-17-8-11/h6,11H,1-5,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJPCRJMDMUBSDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=C(N=C2C1)OC3CCSC3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

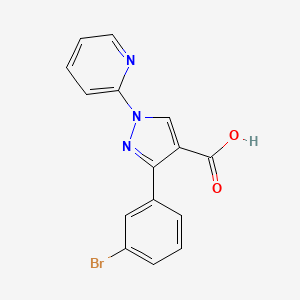

![4-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-5,6-dimethylpyrimidine](/img/structure/B2825872.png)

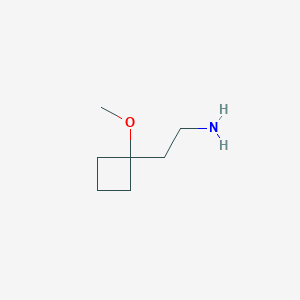

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide](/img/structure/B2825875.png)

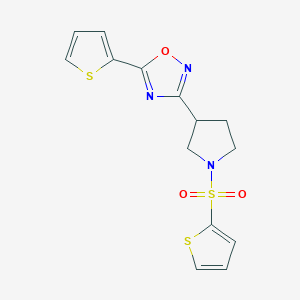

![3-(Pentyloxy)-N-{thieno[2,3-D]pyrimidin-4-YL}benzamide](/img/structure/B2825881.png)

![N-(2-methoxyphenyl)-4-{7-oxo-8-propyl-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl}butanamide](/img/structure/B2825882.png)

![(2Z)-6-chloro-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2825883.png)

![N-(2-methoxy-5-nitrophenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]propanamide](/img/structure/B2825891.png)